molecular formula C12H22N2O B13695396 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane

3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B13695396
M. Wt: 210.32 g/mol
InChI Key: ATLJMCBFLHBNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane (CAS 2142880-60-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a spirocyclic diazaspiro[5.5]undecane core structure, a privileged scaffold frequently employed in the design of bioactive molecules . This specific derivative is substituted with an oxetane ring, a moiety valued for its potential to improve the physicochemical and pharmacokinetic properties of drug candidates. The 3,9-diazaspiro[5.5]undecane scaffold is recognized as a key structural element in compounds investigated for a range of therapeutic areas. Research indicates that related diazaspiro[5.5]undecane structures have been explored as potent γ-aminobutyric acid type A receptor (GABA A R) antagonists with demonstrated immunomodulatory effects, providing a platform for probing peripheral GABA receptor function . Furthermore, this class of compounds has been identified in patents covering treatments for various disorders, highlighting its broad utility in pharmaceutical development . The incorporation of the oxetane group, as seen in this compound, is a common strategy in modern lead optimization to enhance metabolic stability and solubility. With a molecular formula of C 12 H 22 N 2 O and a molecular weight of 210.32 g/mol, this compound is a valuable building block for researchers . It is supplied for research purposes as a high-purity material to ensure reliable and reproducible experimental outcomes. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

3-(oxetan-3-yl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C12H22N2O/c1-5-13-6-2-12(1)3-7-14(8-4-12)11-9-15-10-11/h11,13H,1-10H2

InChI Key

ATLJMCBFLHBNOO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3COC3

Origin of Product

United States

Preparation Methods

Synthesis of the 3,9-Diazaspiro[5.5]undecane Core

Step 1: Formation of Dicyano Intermediate

  • React N-benzyl piperidine-4-ketone (0.844 mol) with ethyl cyanoacetate (1.689 mol) in 12% choline solution.
  • Stir the mixture at 0°C for 8 days.
  • Filter the resulting solid, wash with ethanol and ether, suspend in water, adjust pH to 6 with 2M HCl, stir, filter, and dry to obtain the dicyano compound with approximately 65% yield.

Step 2: Selective Acidic Hydrolysis and Decarboxylation

  • Suspend the dicyano compound in 30% aqueous sulfuric acid.
  • Heat at 100°C for 18 hours under oil bath conditions.
  • Monitor reaction progress by HPLC.
  • Cool, adjust pH to ~8 with base, filter, wash, and recrystallize from methanol to obtain the diacid intermediate with yields around 64-68%.

Step 3: Reduction to Diamine

  • Suspend the diacid intermediate in anhydrous tetrahydrofuran under nitrogen.
  • Slowly add lithium aluminum hydride (LiAlH4).
  • Reflux for 16 hours, monitor by HPLC.
  • Quench with 2M NaOH, filter, evaporate, and purify by column chromatography to yield the diamine core with yields near 73%.

Example of Protecting Group Introduction and Functionalization

  • Dissolve the diamine in anhydrous dichloromethane.
  • Add triethylamine and the desired protecting group reagent (e.g., Boc anhydride).
  • Stir under ice bath cooling and then at room temperature.
  • Purify by column chromatography to yield protected intermediates.
  • Hydrogenate under palladium on carbon catalyst at 50 psi and 50°C to remove benzyl groups if necessary.
  • Final isolation of substituted spiro compounds as hydrochloride salts with yields ranging from 80% to 96%.

Data Table Summarizing Key Reaction Steps and Yields

Step Reactants/Conditions Product Yield (%) Notes
1. Dicyano Intermediate N-benzyl piperidine-4-ketone + ethyl cyanoacetate in 12% choline, 0°C, 8 days 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane 65 Long reaction time, low temperature
2. Acidic Hydrolysis & Decarboxylation 30% H2SO4, 100°C, 18 h Diacid intermediate 64-68 Selective decarboxylation, HPLC monitored
3. Reduction to Diamine LiAlH4 in THF, reflux 16 h 3,9-Diazaspiro[5.5]undecane core 73 Requires careful quenching and purification
4. Protecting Group Introduction Boc2O, triethylamine, DCM, 0°C to RT Boc-protected diamine 82-96 Facilitates further functionalization
5. Deprotection/Hydrogenation Pd/C, H2 (50 psi), 50°C, 16 h Deprotected spiro compound 80-84 Yields hydrochloride salt forms

Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxetanes and diazaspiro derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it binds to the protein and disrupts its function, which is essential for the survival of Mycobacterium tuberculosis . The compound’s unique structure allows it to fit into the active site of the protein, blocking its activity and leading to the bacterium’s death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Modifications at the 3-Position

The 3-position of the 3,9-diazaspiro[5.5]undecane core is highly amenable to functionalization, influencing target affinity and selectivity:

Compound Name 3-Position Substituent Biological Target/Application Key Findings Reference
3-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-3,9-diazaspiro[5.5]undecane 5-Fluoroindole-phenyl p97 ATPase inhibition Demonstrated inhibitory activity; HRMS m/z: 364.2181 (calc. 364.2184)
3-Benzoyl-3,9-diazaspiro[5.5]undecane Phenyl ketone N/A (structural studies) Characterized via X-ray diffraction; used in synthetic intermediates
3-(Cyclopropylsulfonyl)-3,9-diazaspiro[5.5]undecane Cyclopropylsulfonyl Undisclosed (pharmaceutical candidate) Highlighted for potential bioactivity and safe handling protocols

Key Observations :

  • Bulky substituents (e.g., indole-phenyl) enhance target engagement in enzyme inhibition .
  • Electron-withdrawing groups (e.g., sulfonyl) improve metabolic stability .

Modifications at the 9-Position

The 9-position is critical for maintaining activity in certain biological contexts:

Compound Name 9-Position Substituent Biological Target Key Findings Reference
9-Isopropyl-3,9-diazaspiro[5.5]undecane Isopropyl p97 ATPase inhibition Reduced polarity compared to unsubstituted analogs; used in SAR studies
9-Benzyl-3,9-diazaspiro[5.5]undecane Benzyl Cell adhesion modulation Increased lipophilicity; induced heparan sulfate assembly in adhesamine analogs

Key Observations :

  • Alkyl/aryl groups at the 9-position enhance lipophilicity but may reduce water solubility .
  • Substitutions here can abolish activity in GABAAR antagonists, underscoring steric sensitivity .
GABAA Receptor Antagonism
  • Lead Compound : 3,9-Diazaspiro[5.5]undecane derivatives lacking a carboxylic acid moiety (unlike gabazine) compete at orthosteric sites .
    • Selectivity : α3,4,5-subunit-containing receptors show higher sensitivity (IC50 < 100 nM) vs. α1-containing receptors .
    • Critical Feature : Free secondary amine required for activity; substitutions (e.g., isopropyl) abolish binding .
CCR5 Antagonism and Antiviral Activity
  • Compound: 3,9-Diazaspiro[5.5]undecane-2-one derivatives exhibit nanomolar potency against HIV-1 entry via CCR5 blockade . SAR Insight: Replacement of cyclic carbamate with ketone improved oral bioavailability .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Density (g/cm³) Key Synthetic Notes Reference
3-Benzyl-3,9-diazaspiro[5.5]undecane 244.38 1.05 High lipophilicity; boiling point >250°C
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane 212.25 N/A Reactive monomer for polymer synthesis

Key Observations :

  • Oxetane and oxa/azaspiro analogs (e.g., tetraoxaspiro derivatives) are utilized in materials science as flame retardants or polymer precursors .

Biological Activity

3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane is a unique chemical compound characterized by its spirocyclic structure, which includes a five-membered oxetane ring and a nitrogen-rich bicyclic system. This structural configuration is believed to contribute significantly to its biological activity, particularly in the context of neuropharmacology and oncology.

Chemical Structure and Properties

The compound can be represented by the general formula CxHyNzOwC_xH_yN_zO_w, where it contains two nitrogen atoms, potentially enhancing its interaction with biological targets, particularly neurotransmitter receptors.

Biological Activity Overview

Research indicates that compounds derived from the 3,9-diazaspiro[5.5]undecane framework exhibit notable biological activities:

  • GABA Receptor Modulation : 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane has been identified as a ligand for gamma-aminobutyric acid type A (GABAA_A) receptors. This interaction is crucial for its anxiolytic and anticonvulsant properties, as it modulates neurotransmitter systems in the brain .
  • Anticancer Potential : Studies have shown that this compound can inhibit geranylgeranyltransferase I (GGTase I), an enzyme involved in cancer cell proliferation pathways. By blocking this enzyme, the compound may contribute to the treatment of hyperproliferative disorders such as cancer .

The biological activity of 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane is primarily attributed to its binding affinity for GABAA_A receptors. The following table summarizes key interactions and mechanisms:

Mechanism Description
GABAA_A Receptor AntagonismCompetes with natural ligands, altering neuronal excitability and neurotransmission .
GGTase I InhibitionDisruption of downstream signaling pathways essential for cancer cell survival and proliferation .

Case Studies and Research Findings

  • GABAA_A Receptor Studies : A study demonstrated that derivatives of 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane exhibited competitive antagonistic properties against GABAA_A receptors, suggesting potential therapeutic applications in anxiety disorders and epilepsy management .
  • Cancer Research : In vitro assays indicated that this compound effectively inhibited GGTase I activity, leading to reduced proliferation of various cancer cell lines. This inhibition was linked to the downregulation of YAP1 and TAZ proteins, which are critical in cancer progression .

Comparative Analysis with Related Compounds

The following table compares 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane with structurally similar compounds regarding their biological activities:

Compound Name Structural Features Biological Activity
2,9-Diazaspiro[5.5]undecaneLacks oxetane ringPotential anxiolytic properties
3-(Aminomethyl)-3,9-diazaspiro[5.5]undecaneContains an amino groupEnhanced binding affinity for GABAA_A receptors
tert-Butyl 2,9-diazaspiro[5.5]undecanetert-butyl group increases lipophilicitySimilar pharmacological profile

The presence of the oxetane ring in 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane differentiates it from other diazaspiro compounds by potentially enhancing its reactivity and biological interactions compared to more linear or less complex structures.

Q & A

Q. What synthetic routes are most effective for preparing 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, including spirocyclic ring formation and oxetane substitution. A common approach uses tert-butyl-protected intermediates (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) followed by deprotection and functionalization with oxetane groups . Critical steps require controlled conditions (e.g., anhydrous solvents, catalysts like Pd for cross-coupling). Key intermediates are validated via 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. Which analytical techniques are essential for confirming the structural integrity of 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane?

  • NMR Spectroscopy : 1H^1\text{H}-NMR identifies proton environments (e.g., oxetane protons at δ 4.5–5.0 ppm, spirocyclic NH signals). 13C^{13}\text{C}-NMR confirms quaternary carbons in the spiro system .
  • Mass Spectrometry : HRMS ensures accurate molecular weight matching (±3 ppm deviation) .
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

Q. How is the compound initially screened for biological activity in pharmacological studies?

Primary screening involves in vitro assays targeting receptors like GABAA_A (via competitive binding assays using 3H^3\text{H}-muscimol) or enzyme inhibition studies (e.g., kinase panels). Cell viability assays (e.g., MTT) assess cytotoxicity. Dose-response curves (IC50_{50}/EC50_{50}) prioritize compounds for further optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported GABAA_AA​ receptor binding affinities for 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane derivatives?

Discrepancies often arise from:

  • Receptor subtype selectivity : Use recombinant GABAA_A subunits (e.g., α1β2γ2 vs. α5β3γ2) to isolate target effects .
  • Experimental conditions : Standardize buffer pH, temperature, and ligand concentrations.
  • Data normalization : Compare results against positive controls (e.g., diazepam) in the same assay system .
    Contradictions may highlight allosteric modulation mechanisms requiring further electrophysiological validation (e.g., patch-clamp studies) .

Q. What strategies optimize the pharmacokinetic profile of this compound while retaining spirocyclic integrity?

  • Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility without disrupting the spiro core. Computational models (e.g., LogP predictions) guide substitutions .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., oxetane ring oxidation). Deuterium labeling or fluorine substitution at metabolically active positions can enhance stability .
  • Bioavailability testing : Use Caco-2 cell monolayers for permeability assessment and in vivo PK studies in rodent models .

Q. How do structural modifications influence the compound’s selectivity for neurological vs. anticancer targets?

  • Neurological targets : Retain the diazaspiro[5.5]undecane core for GABAA_A/sigma receptor affinity. Substituents like trifluoromethyl groups enhance blood-brain barrier penetration .
  • Anticancer targets : Introduce planar aromatic moieties (e.g., indole) to promote DNA intercalation or topoisomerase inhibition. Compare cytotoxicity profiles in cancer vs. normal cell lines .

Q. What methodologies address discrepancies in synthetic yields during scale-up?

  • Reaction monitoring : Use inline FTIR or HPLC to track intermediate formation.
  • Byproduct analysis : Identify impurities via LC-MS and optimize quenching/purification steps (e.g., switch from silica gel to reverse-phase chromatography) .
  • Solvent selection : Replace THF with 2-MeTHF for improved temperature control and greener chemistry .

Safety and Environmental Considerations

Q. What ecotoxicological assessments are critical for lab-scale use of this compound?

  • Aquatic toxicity : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia immobilization). Derivatives with logKow_{ow} >3 may require M-factor adjustments for chronic toxicity .
  • Degradation studies : Perform hydrolysis/photolysis under standardized conditions (e.g., EPA 835.2210) to assess persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.